Dehydroevodiamine
Overview
Description
Mechanism of Action
Target of Action
Dehydroevodiamine (DHE) is a quinazoline alkaloid isolated from Evodiae Fructus, a traditional Chinese medicine . It has been found to have a wide spectrum of pharmacological properties in the central nervous system, cardiovascular system, and digestive system . DHE has been shown to have a neuroprotective effect on the PC12 cell line , and it also targets ACHE and ALDH3A1 in liver cancer .
Mode of Action
DHE interacts with its targets to exert various pharmacological effects. For instance, it has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators . In the context of liver cancer, DHE directly downregulates ACHE and ALDH3A1, leading to the inactivation of HK2, PFKFB3, and LDHA and suppression of aerobic glycolysis .
Biochemical Pathways
DHE primarily modulates the glycolysis/gluconeogenesis pathway . By inhibiting key enzymes of the glycolysis pathway such as HK2, PFKFB3, and LDHA, DHE suppresses glucose uptake and lactic acid production . This modulation of biochemical pathways contributes to its pharmacological effects.
Pharmacokinetics
Pharmacokinetic studies have shown that DHE has a relatively good oral absorption effect and high absorption in the gastrointestinal tract . Distribution re-absorption and enterohepatic circulation may lead to multiple blood concentration peaks of DHE in rat plasma . These properties impact the bioavailability of DHE, making it a potential drug candidate for various diseases.
Result of Action
The molecular and cellular effects of DHE’s action are diverse. It has been shown to promote apoptosis in certain cell lines . In the context of liver cancer, DHE sensitizes aerobic glycolytic hepatoma cells to apoptosis . Moreover, DHE has been found to have a preventive effect on Alzheimer’s disease induced by various models .
Action Environment
The action of DHE can be influenced by the stereo-structure of the molecule. DHE has a dihedral angle of 3.71°, which allows it to more easily pass through the phospholipid bilayer than evodiamine, which has a dihedral angle of 82.34° . This means that DHE is more likely to cross the blood-brain barrier and enter the brain in a tissue-specific manner .
Biochemical Analysis
Biochemical Properties
DHE interacts with various enzymes, proteins, and other biomolecules. It has a wide spectrum of pharmacological properties in the central nervous system, cardiovascular system, and digestive system . It also has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators .
Cellular Effects
DHE has shown to have significant effects on various types of cells and cellular processes. It has been found to promote the apoptosis of Huh-7 and PLC cells . In addition, DHE treatment reduced the expression of pro-inflammatory factors in adjuvant-induced arthritis rats .
Molecular Mechanism
DHE exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production . Furthermore, DHE inhibited the phosphorylation levels of p38, JNK, and ERK proteins in TNF-α-treated MH7A cells .
Temporal Effects in Laboratory Settings
It has been observed that DHE has a relatively good oral absorption effect in the mean concentration curves in rat plasma and high absorption in the gastrointestinal tract .
Dosage Effects in Animal Models
The effects of DHE vary with different dosages in animal models. For instance, DHE administration had an excellent therapeutic impact on the adjuvant-induced arthritis rat model, substantially relieving joint swelling, inhibiting synovial pannus hyperplasia, and decreasing joint scores .
Metabolic Pathways
DHE is involved in various metabolic pathways. It primarily modulates the glycolysis/gluconeogenesis pathway . It can inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production .
Transport and Distribution
DHE can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, DHE is more likely to pass across the blood-brain barrier and enter the brain in a tissue-specific manner .
Subcellular Localization
Due to its planar stereo-structure, it is expected to have a wide distribution within cells .
Preparation Methods
Dehydroevodiamine can be synthesized through several methods. One approach involves the transformation of evodiamine into this compound hydrochloride in hydrochloric acid-acidified acetone . The compound can also be obtained through re-crystallization, resulting in different solid forms such as anhydrate, methanol solvate, dihydrate, and trihydrate . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Dehydroevodiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, acetone, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound hydrochloride can be transformed into rutaecarpine at high temperatures .
Scientific Research Applications
Dehydroevodiamine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for other bioactive compounds . In biology and medicine, this compound is investigated for its neuroprotective effects, particularly in the treatment of Alzheimer’s disease and other neurodegenerative disorders . It also shows promise in treating chronic stress, amnesia, chronic atrophic gastritis, gastric ulcers, and rheumatoid arthritis . Additionally, this compound has anti-inflammatory effects and can downregulate pro-inflammatory cytokines and inflammatory mediators .
Comparison with Similar Compounds
Dehydroevodiamine is similar to other quinazoline alkaloids such as evodiamine and rutaecarpine. it has unique properties that distinguish it from these compounds. For example, this compound has a more planar stereo-structure compared to evodiamine, allowing it to pass through the phospholipid bilayer more easily and cross the blood-brain barrier . This makes this compound more effective in targeting the brain and exerting its neuroprotective effects . Other similar compounds include carboxy-dehydroevodiamine hydrochloride, which has increased solubility in water and enhanced bioavailability .
Properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNSVKJHXSKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67909-49-3 | |
Record name | Dehydroevodiamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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